molecular formula C13H8BrCl2NO B463574 4-Bromo-2-{[(3,5-dichlorophenyl)imino]methyl}phenol CAS No. 303759-09-3

4-Bromo-2-{[(3,5-dichlorophenyl)imino]methyl}phenol

Cat. No. B463574
Key on ui cas rn: 303759-09-3
M. Wt: 345g/mol
InChI Key: UHGJKERLQDVILY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08097759B2

Procedure details

3,5-Dichloro-N-(5-bromo-2-hydroxybenzylidene)aniline (1.04 g, 3 mmol) was dissolved in tetrahydrofuran (12 mL) and ethanol (6 mL). Sodium borohydride (113 mg, 3 mmol) was added under ice cooling and argon atmosphere, and the mixture was stirred at room temperature for 12 hours. Acetone (10 mL) was added to the reaction mixture, and the residue obtained by concentration under reduced pressure was added water and extracted with dichloromethane. After the dichloromethane layer was washed with water and brine one after another, dried over anhydrous magnesium sulfate, the solvent was evaporated under reduced pressure. The obtained residue was purified by column chromatography on silica gel (n-hexane:ethyl acetate=4:1) to give a light yellow viscous material. This was crystallized by n-hexane to give the title compound (971 mg, 93.3%) as a white crystal.
Quantity
1.04 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
113 mg
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
6 mL
Type
solvent
Reaction Step Five
Yield
93.3%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:15]=[C:16]([Cl:18])[CH:17]=1)[N:5]=[CH:6][C:7]1[CH:12]=[C:11]([Br:13])[CH:10]=[CH:9][C:8]=1[OH:14].[BH4-].[Na+].CC(C)=O.O>O1CCCC1.C(O)C>[Br:13][C:11]1[CH:10]=[CH:9][C:8]([OH:14])=[C:7]([CH2:6][NH:5][C:4]2[CH:15]=[C:16]([Cl:18])[CH:17]=[C:2]([Cl:1])[CH:3]=2)[CH:12]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1.04 g
Type
reactant
Smiles
ClC=1C=C(N=CC2=C(C=CC(=C2)Br)O)C=C(C1)Cl
Name
Quantity
12 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
113 mg
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
CC(=O)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Five
Name
Quantity
6 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
argon atmosphere, and the mixture was stirred at room temperature for 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the residue obtained by concentration under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
WASH
Type
WASH
Details
After the dichloromethane layer was washed with water and brine one after another,
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The obtained residue was purified by column chromatography on silica gel (n-hexane:ethyl acetate=4:1)
CUSTOM
Type
CUSTOM
Details
to give a light yellow viscous material
CUSTOM
Type
CUSTOM
Details
This was crystallized by n-hexane

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
BrC=1C=CC(=C(C1)CNC1=CC(=CC(=C1)Cl)Cl)O
Measurements
Type Value Analysis
AMOUNT: MASS 971 mg
YIELD: PERCENTYIELD 93.3%
YIELD: CALCULATEDPERCENTYIELD 93.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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